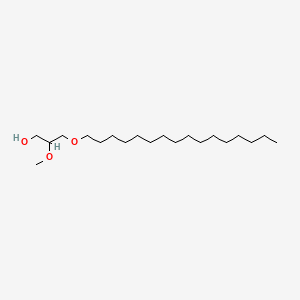

1-O-Hexadecyl-2-O-methyl-rac-glycerol

描述

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic compound known for its role as an inhibitor of protein kinase C (PKC). This compound has a molecular formula of C20H42O3 and a molecular weight of 330.55 g/mol . It is primarily used in scientific research due to its ability to modulate various biological processes.

准备方法

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol involves several steps. One common method includes the alkylation of glycerol derivatives. The reaction typically involves the use of hexadecyl bromide and methyl iodide as alkylating agents in the presence of a base such as sodium hydride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

化学反应分析

1-O-Hexadecyl-2-O-methyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-O-Hexadecyl-2-O-methyl-rac-glycerol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.

Industry: While its industrial applications are limited, it is used in the development of specialized biochemical assays and diagnostic tools.

作用机制

The primary mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is through the inhibition of protein kinase C. PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. By inhibiting PKC, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

相似化合物的比较

1-O-Hexadecyl-2-O-methyl-rac-glycerol can be compared with other similar compounds such as:

1-O-Palmityl-rac-glycerol: This compound has a similar structure but with a different alkyl chain length.

1-O-Hexadecylglycerin: Another similar compound, differing in the substitution pattern on the glycerol backbone.

The uniqueness of this compound lies in its specific alkylation pattern, which provides distinct biological properties and makes it a valuable tool in biochemical research.

生物活性

1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG) is a synthetic alkylglycerol derivative notable for its significant biological activity, particularly in the modulation of cellular functions. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₃₈O₃

- Molecular Weight : 330.55 g/mol

- Structure : It features a hexadecyl group at the first position and a methyl group at the second position of the glycerol backbone, making it a unique alkylglycerol derivative.

The primary mechanism through which HMG exerts its biological effects is by inhibiting protein kinase C (PKC), a family of enzymes critical for various cellular signaling pathways. This inhibition occurs through competitive binding with natural diacylglycerols (DAGs) at the PKC active site, leading to the suppression of downstream signaling pathways associated with cell growth, differentiation, and apoptosis.

Inhibition of Protein Kinase C

Research indicates that HMG significantly inhibits respiratory burst activity in human neutrophils, which is crucial for immune responses. By inhibiting PKC, HMG prevents the activation of pathways that would typically lead to inflammation and immune cell activation .

Immune Modulation

This compound has been shown to influence immune responses:

- Inhibition of Neutrophil Activation : HMG suppresses respiratory burst activity in neutrophils, indicating its potential as an anti-inflammatory agent.

- Chemotaxis Modulation : Studies have demonstrated that HMG can inhibit plasmin-induced chemotaxis in monocytes, suggesting its role in regulating immune cell migration .

Cellular Differentiation and Apoptosis

HMG also plays a role in cellular differentiation:

- Stimulation of Differentiation : In specific cell lines, HMG has been observed to stimulate differentiation, which could have implications for tissue regeneration and repair.

- Apoptotic Pathways : The compound affects apoptotic signaling pathways mediated by PKC. For instance, studies indicate that HMG can influence Bcl-2 expression in response to PKC inhibition, thereby modulating apoptosis in certain cell types .

Comparative Analysis with Similar Compounds

The following table summarizes compounds with structural or functional similarities to this compound:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 1-O-Palmityl-2-O-methyl-sn-glycerol | Similar alkylglycerol structure | Different fatty acid chain length |

| 1-O-Hexadecyl-2-acetyl-sn-glycerol | Acetyl group instead of methyl | Potentially different biological activity |

| 1-O-Hexadecyl-2-O-ethyl-sn-glycerol | Ethyl group at second position | Variation in hydrophobicity and biological properties |

| 1-O-Hexadecyl-2-O-benzyl-sn-glycerol | Benzyl group instead of methyl | Increased lipophilicity and altered interactions |

These compounds exhibit varying degrees of biological activity and specificity toward PKC inhibition, making them valuable for comparative studies in pharmacology and biochemistry.

Case Studies and Research Findings

Several studies have reported on the effects of HMG:

- Neutrophil Studies : Research demonstrated that HMG effectively inhibited respiratory burst activity in human neutrophils, providing insights into its anti-inflammatory properties.

- Chemotaxis Inhibition : A study highlighted that HMG significantly reduced monocyte migration induced by plasmin, indicating potential therapeutic applications in inflammatory diseases .

- Apoptotic Signaling : Investigations into apoptotic pathways revealed that HMG modulates Bcl-2 levels in response to PKC inhibition, suggesting its role in cancer therapy by influencing cell survival mechanisms .

属性

IUPAC Name |

3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912020 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111188-59-1 | |

| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。